(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane chemical structure
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane chemical structure
An In-depth Technical Guide to (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane
Introduction: A Molecular Bridge for Advanced Materials
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is a bifunctional organosilane compound that serves as a critical molecular bridge in the fields of materials science, polymer chemistry, and biomedical engineering. Its unique structure, featuring a reactive acrylate group at one end and a siloxane moiety at the other, allows it to form durable covalent bonds between dissimilar materials—specifically, organic polymers and inorganic substrates. This dual reactivity makes it an invaluable coupling agent, adhesion promoter, and surface modifier.[1][2][3] Furthermore, its ability to participate in polymerization reactions allows for its integration as a monomer to create advanced silicone-acrylate copolymers with tailored properties. This guide provides a comprehensive overview of its chemical structure, reactivity, synthesis, and key applications for researchers, scientists, and professionals in drug development and materials innovation.
Molecular Structure and Physicochemical Properties
The functionality of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is directly derived from its distinct molecular architecture. The molecule is built around a central silicon atom which is covalently bonded to four different groups:
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A (3-Acryloxypropyl) group : This organic chain contains a terminal acrylate functional group (CH₂=CH-COO-), which is highly susceptible to free-radical polymerization. This allows the molecule to be chemically integrated into a wide range of organic polymer networks.
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A Methyl group (-CH₃) : A simple alkyl group that contributes to the molecule's overall character.
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Two Trimethylsiloxy groups (-O-Si(CH₃)₃) : These groups, along with the central silicon atom, form the siloxane backbone. The Si-O bonds are susceptible to hydrolysis, which is the key to the molecule's ability to bond to inorganic surfaces.
This unique combination of an organic-reactive group and an inorganic-reactive group in a single molecule is what defines its role as a coupling agent.
Caption: Chemical structure of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane.
Table 1: Physicochemical Properties of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane
| Property | Value | Reference(s) |
| CAS Number | 177617-17-3 | [4][5][6][7] |
| Molecular Formula | C₁₃H₃₀O₄Si₃ | [4][6][8] |
| Molecular Weight | 334.63 g/mol | [4][5][6] |
| Physical State | Liquid | [8] |
| Appearance | Colorless liquid | [4] |
| Density | 0.9076 g/cm³ | [4][7] |
| Boiling Point | 120-129 °C @ 1 mmHg | [4][7] |
| Flash Point | >110 °C | [4][7] |
| Refractive Index | 1.422 | [4] |
| Solubility | Soluble in organic solvents (alcohols, ethers, aromatic hydrocarbons) | [4] |
Core Reactivity and Mechanism of Action
The efficacy of this silane as a coupling agent stems from its dual, orthogonal reactivity. The two ends of the molecule engage in different types of chemical reactions, allowing it to bridge the interface between organic and inorganic domains.
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Siloxane Reactivity with Inorganic Surfaces : The trimethylsiloxy groups can undergo hydrolysis in the presence of water (even trace atmospheric moisture) to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, metals, and ceramics.[1][2] This process forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the molecule onto the inorganic surface. Further condensation between adjacent silanol groups can create a cross-linked, durable siloxane network at the interface.[1]
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Acrylate Reactivity with Organic Polymers : The acrylate group is a vinyl monomer that readily participates in free-radical polymerization.[6] When mixed with other organic monomers (like acrylates, methacrylates, or styrenes) and a radical initiator, it copolymerizes and becomes incorporated into the growing polymer chain. This allows the inorganic surface, now functionalized with the silane, to become covalently bonded to the bulk organic polymer matrix.
Caption: Dual reactivity mechanism of the silane coupling agent.
Synthesis Pathways
The synthesis of functionalized siloxanes like (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane typically leverages well-established organosilicon chemistry. While multiple routes are possible, a common and efficient method is the hydrosilylation reaction.
This process involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, catalyzed by a platinum complex (e.g., Karstedt's catalyst). For the target molecule, the synthesis would likely involve:
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Precursor 1 : An olefin-containing acrylate, such as allyl acrylate .
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Precursor 2 : A silane containing an Si-H bond and the desired siloxy groups, such as methylbis(trimethylsiloxy)silane (H-M'₂) .
The reaction joins the allyl group of the acrylate to the central silicon atom of the silane, forming the stable propyl bridge.
Representative Synthesis Protocol (Hydrosilylation):
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To a clean, dry, inert-atmosphere reaction vessel, add methylbis(trimethylsiloxy)silane and a suitable solvent (e.g., toluene).
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Add a platinum catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations).
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Slowly add allyl acrylate to the reaction mixture while maintaining a controlled temperature (e.g., 60-80 °C). The addition is often done dropwise to manage the exothermic reaction.
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Monitor the reaction progress using FTIR spectroscopy by observing the disappearance of the Si-H stretching band (~2100 cm⁻¹) and ¹H NMR.
-
Once the reaction is complete, the catalyst may be removed using carbon treatment.
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The final product is purified by vacuum distillation to remove the solvent and any unreacted starting materials.
Applications in Research and Development
The unique properties of this silane enable its use in a variety of high-performance applications.
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Surface Modification and Adhesion Promotion : It is widely used to treat inorganic fillers (e.g., silica, glass fibers) before they are incorporated into polymer composites. This treatment improves the interfacial adhesion between the filler and the polymer matrix, leading to enhanced mechanical properties such as tensile strength and toughness.[9] In coatings and adhesives, it promotes durable adhesion to glass and metal substrates, improving resistance to moisture and environmental degradation.[4][9]
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Polymer Synthesis : The molecule can be used as a comonomer in polymerization reactions to create novel materials.[6] Incorporating this silane into an acrylic polymer backbone introduces siloxane chains, which can enhance properties like hydrophobicity, gas permeability, thermal stability, and flexibility.[6]
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Biomaterials and Medical Devices : Silane coupling agents are crucial for the surface functionalization of biomedical devices to improve biocompatibility.[1][2][10] While direct applications in drug development are less common, the ability to modify surfaces is critical. For example, it can be used to functionalize the surface of biosensors or silica nanoparticles to allow for the subsequent immobilization of enzymes, antibodies, or other biomolecules for diagnostic or therapeutic applications.[6] Its methacrylate analogue is notably used in the synthesis of soft contact lenses, highlighting the potential for this class of compounds in creating oxygen-permeable ophthalmic materials.[11][12]
Experimental Protocol: Surface Modification of Glass Substrates
This protocol provides a step-by-step method for functionalizing a standard glass microscope slide with (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane to create a reactive surface ready for polymerization.
Materials:
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Glass microscope slides
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(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane
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Ethanol or Isopropanol
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Deionized water
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Acetic acid (optional, as a catalyst)
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Toluene (anhydrous)
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Nitrogen or Argon gas
-
Oven
Procedure:
-
Substrate Cleaning (Critical Step):
-
Thoroughly sonicate the glass slides in a solution of detergent and deionized water for 15 minutes.
-
Rinse extensively with deionized water.
-
Immerse the slides in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to remove organic residues and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides again copiously with deionized water and dry with a stream of nitrogen gas.
-
-
Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of the silane in a 95:5 (v/v) mixture of ethanol and deionized water.
-
A few drops of acetic acid can be added to adjust the pH to ~4.5-5.5, which helps catalyze the hydrolysis of the siloxane groups.
-
Allow the solution to stir for 5-10 minutes to facilitate hydrolysis.
-
-
Deposition:
-
Immerse the cleaned, dry glass slides into the silane solution for 2-5 minutes.
-
Alternatively, the solution can be applied via spin-coating for a more uniform layer.
-
-
Rinsing and Curing:
-
Remove the slides from the solution and rinse briefly with ethanol to remove any excess, physisorbed silane.
-
Dry the slides with a gentle stream of nitrogen.
-
Cure the slides in an oven at 110-120 °C for 15-30 minutes. This step drives the condensation reaction, forming stable covalent bonds between the silane and the glass surface.
-
-
Final Rinse and Storage:
-
Allow the slides to cool. A final rinse with toluene or ethanol can remove any remaining unbound material.
-
The functionalized slides, now featuring a surface layer of reactive acrylate groups, should be stored in a clean, dry, and inert environment until use.
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Caption: Workflow for surface modification of glass with the silane.
Safety and Handling
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is classified as causing serious eye irritation (H319).[8] Proper safety precautions are essential during its handling and use.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[8] Contact lenses should not be worn.[8]
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and dark place, away from moisture and water, as these can cause premature hydrolysis.[8] Recommended storage is often at 0-5 °C.[8]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[8] If irritation persists, seek medical attention. For skin contact, wash with soap and water. If inhaled, move to fresh air.
Conclusion
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is a highly versatile and powerful molecular tool for materials scientists and chemical engineers. Its well-defined bifunctional structure enables the covalent integration of organic and inorganic materials, leading to the creation of advanced composites, coatings, and functionalized surfaces with superior performance and durability. A thorough understanding of its reactivity, handling requirements, and application protocols, as outlined in this guide, is key to unlocking its full potential in the development of next-generation materials and technologies.
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